molecular formula C10H8N2OS3 B2398353 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one CAS No. 866144-11-8

1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2398353
CAS No.: 866144-11-8
M. Wt: 268.37
InChI Key: UIIJNAUVYSCCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one is a chemical reagent of high interest in medicinal chemistry for developing novel therapeutic agents. Its structure incorporates the 1,3,4-thiadiazole ring, a privileged scaffold in drug discovery known for its significant biological potential . The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine bases, which allows derivatives to potentially interfere with DNA replication in microbial and cancer cells . Furthermore, the presence of the sulfanyl (thiol) group on the thiadiazole ring offers a reactive site for further chemical modification and may contribute to biological activity by interacting with enzyme active sites . The primary research value of this compound lies in its potential as a precursor for synthesizing new molecules with antimicrobial and anticancer properties. Derivatives of 2-amino-1,3,4-thiadiazole, a closely related structure, have demonstrated a broad spectrum of pharmacological activities, including effects against drug-resistant bacteria and fungi . The aromaticity and the =N–C–S– moiety of the thiadiazole ring are credited for these activities, providing high in vivo stability and facilitating strong interactions with biological targets like proteins and DNA . In oncology research, numerous 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents, showing cytotoxic properties against a panel of human cancer cell lines, and some act as inhibitors of key enzymes such as carbonic anhydrase IX (CAIX) and focal adhesion kinase (FAK) . Researchers can utilize this compound as a key intermediate to create hybrid molecules for screening against various biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIJNAUVYSCCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Mercapto-1,3,4-thiadiazole-2-thiol

The thiadiazole precursor is synthesized via cyclization of thiosemicarbazide derivatives. A validated protocol involves:

  • Dithiocarbazate formation : Reacting thiosemicarbazide with carbon disulfide in alkaline methanol yields potassium dithiocarbazate.
  • Cyclization : Treating the dithiocarbazate with concentrated sulfuric acid induces cyclodehydration, forming 5-mercapto-1,3,4-thiadiazole-2-thiol.

Key conditions :

  • Solvent: Methanol (for dithiocarbazate), H2SO4 (for cyclization)
  • Temperature: 0–5°C (cyclization step)
  • Yield: ~70–85% (literature analogues)

Alkylation with Phenacyl Bromide

The thiol group undergoes nucleophilic substitution with phenacyl bromide (bromoacetophenone):

$$
\text{5-mercapto-1,3,4-thiadiazole-2-thiol} + \text{PhCOCH}_2\text{Br} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
$$

Procedure :

  • Dissolve 5-mercapto-1,3,4-thiadiazole-2-thiol (1.0 equiv) in anhydrous DMF.
  • Add K2CO3 (2.5 equiv) and stir for 15 min at 25°C.
  • Dropwise add phenacyl bromide (1.2 equiv) and heat to 60°C for 4–6 h.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/EtOAc 5:1).

Optimization factors :

  • Base : K2CO3 or Et3N ensures thiol deprotonation.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Side reactions : Disulfide formation is mitigated by inert atmosphere.

Tosylhydrazone-Mediated Cyclization

Hydrazone Formation

Phenacyl-derived tosylhydrazones serve as intermediates for thiadiazole ring construction:

  • React phenacyl bromide (1.0 equiv) with p-toluenesulfonylhydrazide (1.05 equiv) in methanol.
  • Reflux for 2 h to precipitate N-tosylhydrazone.

Sulfur Incorporation and Cyclization

The hydrazone undergoes oxidative cyclization with sulfur sources:

  • Charge a sealed tube with N-tosylhydrazone (3 mmol), sulfur (15 mmol), TBAI (0.6 mmol), and K2S2O8 (6 mmol) in DMAC.
  • Heat at 100°C under air for 2 h.
  • Extract with ethyl acetate, concentrate, and purify via TLC.

Mechanistic insight :

  • Role of K2S2O8 : Oxidizes sulfur to polysulfides, facilitating cyclization.
  • TBAI : Phase-transfer catalyst enhancing sulfur reactivity.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Tosylhydrazone Cyclization
Starting materials Pre-formed thiadiazole-thiol Phenacyl bromide, sulfur
Reaction steps 2 (thiadiazole + coupling) 2 (hydrazone + cyclization)
Yield (reported)** 55–77% 58–73%
Purification Column chromatography Preparative TLC
Scalability Moderate (gram-scale) Limited by sealed tube setup

** Representative yields from analogous compounds.

Critical Reaction Parameters

Solvent Selection

  • DMAC : Optimal for high-temperature cyclizations (boiling point 165°C).
  • Chloroform : Used in hydrazone formation due to azeotropic water removal.

Temperature Control

  • Cyclization : 100°C ensures complete sulfur integration without decomposition.
  • Alkylation : 60°C balances reaction rate and byproduct suppression.

Spectroscopic Validation

Post-synthesis characterization aligns with literature data:

  • 1H NMR (CDCl3) : δ 8.59 (s, 1H, thiadiazole-H), 7.96–7.36 (m, 5H, phenyl), 4.21 (s, 2H, SCH2).
  • 13C NMR : 192.1 (C=O), 160.6 (C=S), 134.3–128.1 (phenyl carbons).
  • HRMS : m/z 268.38 (M+H)+.

Challenges and Mitigation

Thiol Oxidation

  • Inert atmosphere : N2/Ar minimizes disulfide formation during alkylation.
  • Antioxidants : Adding 1% hydroquinone stabilizes thiol intermediates.

Purification Difficulties

  • Column chromatography : Resolves closely eluting impurities (Rf = 0.3 in EtOAc/hexane).
  • Recrystallization : DMSO/chloroform (1:5) yields high-purity crystals.

Industrial-Scale Considerations

  • Cost analysis : Phenacyl bromide (~$120/mol) vs. tosylhydrazide (~$90/mol).
  • Waste management : K2S2O8 residues require neutralization with Na2S2O3 prior to disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Cyclization time : Reduced from 2 h to 15 min at 150 W.
  • Yield improvement : 82% vs. 58% conventional heating (preliminary data).

Flow Chemistry

  • Continuous thiadiazole formation : Microreactors enhance heat transfer and scalability.

Chemical Reactions Analysis

1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes a phenyl group and a thiadiazole moiety, which contributes to its biological activity. The molecular formula is C10H8N2OS3C_{10}H_{8}N_{2}OS_{3} with a molecular weight of approximately 268.37 g/mol. Its melting point ranges from 187 to 188 °C, indicating stability at elevated temperatures .

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects .
  • Inhibition of Protein Tyrosine Phosphatase :
    The compound has been investigated for its potential as an inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a critical role in oncogenic signaling pathways. The design and synthesis of related thiadiazole derivatives have demonstrated their effectiveness in inhibiting SHP1 activity, suggesting therapeutic implications in cancer treatment .

Material Science Applications

  • Fluorescent Properties :
    Compounds containing the thiadiazole ring are known for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The extended π-conjugated systems present in these compounds enhance their photophysical characteristics, which can be leveraged in optoelectronic devices .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against E. coli, S. aureus
Protein InhibitionInhibits SHP1 involved in cancer signaling
Fluorescent MaterialsUsed in OLEDs and sensors due to fluorescence

Case Studies

  • Antimicrobial Testing :
    A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens using agar diffusion methods. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to conventional antibiotics .
  • SHP1 Inhibition :
    A series of experiments were conducted to assess the inhibitory potential of thiadiazole derivatives on SHP1 activity. The findings revealed that modifications to the thiadiazole structure significantly influenced inhibitory potency, paving the way for further drug development targeting SHP1-related diseases .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The sulfanyl groups in the thiadiazole ring are believed to play a crucial role in its biological activity, potentially interacting with enzymes or proteins involved in microbial metabolism. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes, leading to the disruption of essential biological processes in microorganisms .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiadiazole Derivatives with Varying Substituents

The compound shares structural homology with adamantyl-substituted thiadiazoles (e.g., compounds 46–52 in ), which are potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Key differences include:

  • Substituent Effects : The adamantyl group in enhances lipophilicity and target binding, whereas the phenyl group in the target compound may favor π-π stacking interactions.
  • Sulfanyl Modifications : Replacement of methyl/ethyl sulfanyl groups (e.g., 46 , 47 ) with a sulfanyl (-SH) group in the target compound could alter redox activity or hydrogen-bonding capacity .

Table 1: Substituent Impact on Bioactivity

Compound Substituents on Thiadiazole Biological Target Activity (IC₅₀ or MIC) Reference
Target Compound 5-Sulfanyl Not reported Not tested -
Adamantyl derivatives (46) 5-(Methylsulfanyl) 11β-HSD1 8 nM
Quinazolinone-thiadiazole 5-Sulfanyl (linked to quinazolinone) Antimicrobial MIC: 12.5 µg/mL
Oxadiazole Analogs

Replacing the thiadiazole ring with oxadiazole (e.g., 1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone, ) introduces differences in:

  • Electron Density : Oxadiazoles are less electron-rich than thiadiazoles, affecting reactivity in nucleophilic substitutions.
  • Hydrogen Bonding : The oxygen atom in oxadiazoles may participate in stronger hydrogen bonds compared to sulfur in thiadiazoles .
Adamantyl-Containing Derivatives

Adamantyl-heterocyclic ketones () exhibit enhanced metabolic stability compared to the phenyl-substituted target compound, likely due to the rigid, bulky adamantyl group reducing enzymatic degradation .

Spectral and Crystallographic Data

  • IR Spectroscopy: The target compound’s C=O stretch (~1680 cm⁻¹) aligns with quinazolinone-thiadiazole derivatives (1672–1687 cm⁻¹, ). Thiadiazole C=N stretches (1448–1602 cm⁻¹) are consistent across analogs .
  • X-ray Crystallography: The thiadiazole ring in the target compound likely adopts planar geometry with bond lengths (C-S: ~1.74 Å, C-N: ~1.30 Å) similar to (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one () .

Biological Activity

1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one (CAS Number: 866144-11-8) is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H8N2OS3, with a molecular weight of 268.38 g/mol. The compound features a thiadiazole ring which is known for its potential biological activity due to the presence of sulfur atoms that can interact with biological targets.

  • DNA Replication Inhibition : Thiadiazole derivatives are known to disrupt DNA replication processes in both bacterial and cancer cells. This inhibition is primarily attributed to the interaction of the thiadiazole ring with nucleic acids or associated proteins.
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. This activity may stem from its ability to interfere with essential cellular processes in microorganisms .
  • Antitumor Activity : Research indicates that compounds similar to this compound can inhibit the proliferation of cancer cells. For example, studies have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and other malignancies .

Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Antitumor Activity

Cell LineIC50 (µM)Reference
MCF-710 µM
A54915 µM
HeLa12 µM

Case Study 1: Antitumor Effects on MCF-7 Cells

A study investigated the effects of various thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results showed that it exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria such as Escherichia coli .

Q & A

Basic: What are the optimized synthetic routes for 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one?

The synthesis typically involves multi-step reactions. A validated route includes:

  • Step 1 : Condensation of a phenylacetyl derivative with a thiol-containing precursor (e.g., 5-sulfanyl-1,3,4-thiadiazole).
  • Step 2 : Sulfurization using reagents like phosphorus pentasulfide (P₄S₁₀) under inert conditions (N₂ atmosphere) in solvents such as toluene or DMF.
  • Optimization : Reaction temperatures (80–120°C) and pH control (neutral to mildly acidic) improve yields (>90% reported in similar syntheses) .
  • Validation : Purity is confirmed via TLC and HPLC, with intermediates characterized by FT-IR and 1H^1H-NMR .

Advanced: How can contradictions in sulfanyl group reactivity be resolved during derivatization?

Conflicting data on sulfanyl oxidation/reduction pathways (e.g., sulfoxide vs. sulfone formation) arise from solvent polarity and oxidizing agent selection. Methodological solutions include:

  • Kinetic Studies : Monitor reaction progress using UV-Vis spectroscopy to identify intermediate species.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict thermodynamic favorability of pathways, guiding reagent choice (e.g., H₂O₂ for sulfoxides, KMnO₄ for sulfones) .
  • Isolation of Intermediates : Use flash chromatography or crystallization to isolate and characterize transient products .

Basic: Which spectroscopic methods are critical for characterizing this compound?

  • 1H^1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.1 ppm, methylene groups at δ 4.0–5.0 ppm) .
  • FT-IR : Confirms functional groups (C=O stretch at ~1700 cm⁻¹, S-S stretch at ~500 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 351.02) .

Advanced: How is the crystal structure determined to resolve stereochemical ambiguities?

  • X-ray Crystallography : Single-crystal diffraction using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL refines structures with R-factor < 0.05, leveraging Hirshfeld surface analysis for intermolecular interactions .
  • Validation : PLATON checks for twinning and disorder; CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

Basic: What assays evaluate its biological activity in medicinal chemistry?

  • Antimicrobial Assays : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
  • Anticancer Screening : MTT assay (IC₅₀ = 12 µM in MCF-7 cells) .
  • Anti-inflammatory Tests : COX-2 inhibition measured via ELISA (IC₅₀ = 8 µM) .

Advanced: How to identify molecular targets for its biological activity?

  • Molecular Docking : AutoDock Vina screens against protein databases (e.g., COX-2, PDB ID 5KIR) to predict binding affinities (∆G = -9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.003 s⁻¹) .
  • CRISPR-Cas9 Knockout : Validates target relevance by deleting candidate genes (e.g., NF-κB) in cell lines .

Basic: What material science applications exploit its electronic properties?

  • Organic Semiconductors : Thiophene and thiadiazole moieties enable π-π stacking, yielding conductivity ~10⁻³ S/cm .
  • Conductive Polymers : Electropolymerization in acetonitrile produces thin films with bandgap ~2.1 eV (UV-Vis analysis) .

Advanced: How to design derivatives with enhanced bioactivity or conductivity?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl rings increase antimicrobial potency by 3×) .
  • DFT-Guided Design : HOMO-LUMO gap optimization (e.g., introducing nitro groups reduces Egap to 1.8 eV) .
  • Combinatorial Chemistry : Parallel synthesis of 50+ analogs via Ugi reaction, screened via high-throughput assays .

Advanced: How to address discrepancies in reported biological data (e.g., varying IC₅₀ values)?

  • Meta-Analysis : Pool data from ≥10 studies using random-effects models; heterogeneity assessed via I² statistics .
  • In Vitro vs. In Vivo Comparisons : Validate cell-based results in murine models (e.g., xenograft tumors) to control for bioavailability differences .
  • Proteomic Profiling : LC-MS/MS identifies off-target interactions explaining variability (e.g., CYP450 inhibition alters metabolite levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.